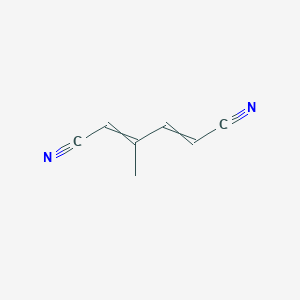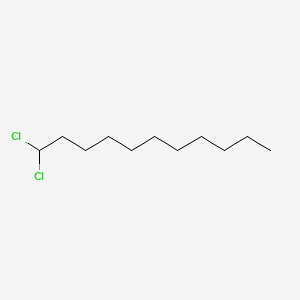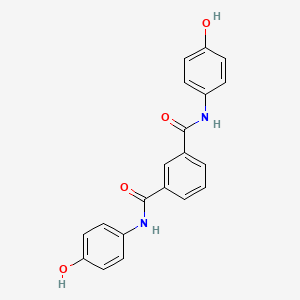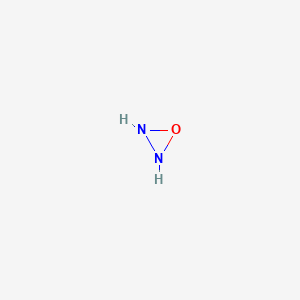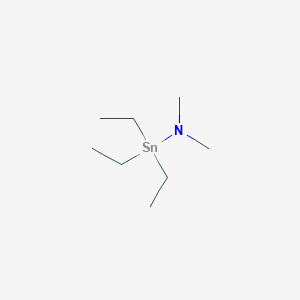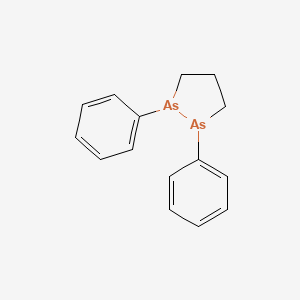
3-Ethylidene-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylidene-1-methylpyrrolidin-2-one is a heterocyclic organic compound belonging to the pyrrolidinone family Pyrrolidinones are five-membered lactams that are widely recognized for their diverse biological activities and functional properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylidene-1-methylpyrrolidin-2-one typically involves the reaction of N-methyl-2-pyrrolidone with ethylidene derivatives under specific conditions. One common method includes the phase transfer addition of dichlorocarbene to N-methyl-2-pyrrolidone, followed by a β-elimination reaction . The reaction is catalyzed by phase-transfer catalysts such as Bu4NCl or cetyltrimethylammonium bromide, which significantly improve the yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Ethylidene-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Ethyl-substituted pyrrolidinones.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
科学的研究の応用
3-Ethylidene-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Ethylidene-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to form stable complexes with enzymes and receptors, thereby modulating their function . The ethylidene group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .
類似化合物との比較
3-Benzylidene-1-methylpyrrolidin-2-one: Similar in structure but with a benzylidene group instead of an ethylidene group.
3-Iodopyrrolidin-2-one: Contains an iodine atom at the 3-position, offering different reactivity and applications.
N-Methyl-2-pyrrolidone: A simpler derivative without the ethylidene group, commonly used as a solvent.
Uniqueness: 3-Ethylidene-1-methylpyrrolidin-2-one stands out due to its unique ethylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
特性
CAS番号 |
932-26-3 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
3-ethylidene-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-5-8(2)7(6)9/h3H,4-5H2,1-2H3 |
InChIキー |
OQDPLMQCVBVYAP-UHFFFAOYSA-N |
正規SMILES |
CC=C1CCN(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


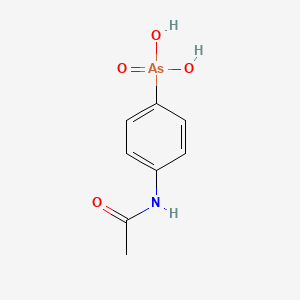
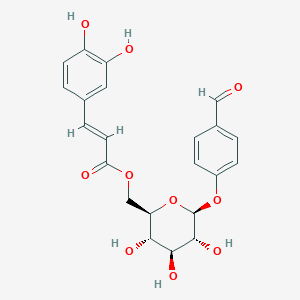
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
